molecular formula C16H17N3O4 B2445480 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide CAS No. 2034537-93-2

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Cat. No.: B2445480
CAS No.: 2034537-93-2
M. Wt: 315.329
InChI Key: WDTMIOQDEBXVHD-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide, which is then reacted with ethylene glycol to introduce the ethoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents would be chosen to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions would result in various substituted benzamides .

Scientific Research Applications

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and the benzamide moiety could play crucial roles in binding to the target, while the pyrrolidinone ring might influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxyethyl linker and the benzamide moiety distinguishes it from simpler cyano compounds and may enhance its interactions with biological targets .

Properties

IUPAC Name

3-cyano-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c17-11-12-2-1-3-13(10-12)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h1-3,10H,4-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTMIOQDEBXVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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